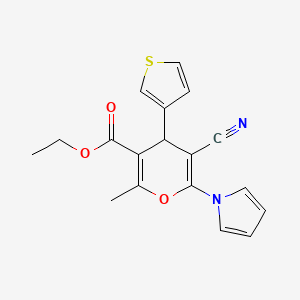![molecular formula C26H26N2O B11498879 4-[4-(diethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one](/img/structure/B11498879.png)
4-[4-(diethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(diethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one is a complex organic compound with a unique structure that includes a quinoline moiety fused with a cyclopentane ring
Preparation Methods
The synthesis of 4-[4-(diethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(diethylamino)benzaldehyde with cyclopentanone, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups within the molecule.
Scientific Research Applications
4-[4-(diethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Compared to other quinoline derivatives, 4-[4-(diethylamino)phenyl]-1,2,4,5-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-3-one is unique due to its fused cyclopentane ring, which imparts distinct chemical and physical properties. Similar compounds include:
4-hydroxyquinoline: Known for its antimicrobial properties.
2-hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Quinoline-2,4-dione: Notable for its role in natural and synthetic chemistry.
Properties
Molecular Formula |
C26H26N2O |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
12-[4-(diethylamino)phenyl]-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8,13(17)-hexaen-14-one |
InChI |
InChI=1S/C26H26N2O/c1-3-28(4-2)19-12-9-18(10-13-19)26-25-21(14-16-23(25)29)24-20-8-6-5-7-17(20)11-15-22(24)27-26/h5-13,15,26-27H,3-4,14,16H2,1-2H3 |
InChI Key |
APOZECGWNFAEBS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCC3=O)C4=C(N2)C=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-methylphenoxy)methyl]-1-(naphthalen-2-ylmethyl)-1H-benzimidazole](/img/structure/B11498797.png)
![Methyl 3-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-4-piperidinobenzoate](/img/structure/B11498803.png)
![ethyl [(5-ethoxy-1H-benzimidazol-2-yl)thio]acetylcarbamate](/img/structure/B11498808.png)
![Benzamide, 3-methyl-N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-](/img/structure/B11498818.png)
![N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide](/img/structure/B11498822.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11498824.png)
![7-(azepan-1-yl)-5-ethyl-3-phenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11498827.png)
![5-(4-bromophenyl)-3-chloro-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11498832.png)
![1H-Pyrazole-5-carboxamide, 1-methyl-3-propyl-N-(1-tricyclo[3.3.1.1(3,7)]dec-1-ylethyl)-](/img/structure/B11498833.png)

![(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methoxyphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11498849.png)
![5-Amino-4-(4-fluorophenyl)-7-(3-nitrophenyl)-2,3,4,7-tetrahydrothieno[3,2-b]pyridine-6-carbonitrile 1,1-dioxide](/img/structure/B11498855.png)
![1-[4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B11498861.png)
![1-[3-(2-methylphenoxy)propyl]-2-[(E)-2-phenylethenyl]-1H-benzimidazole](/img/structure/B11498870.png)
